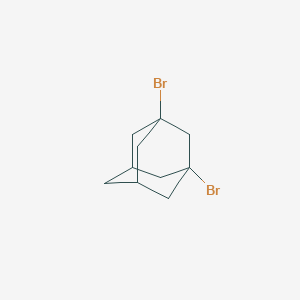

1,3-Dibromoadamantane

Übersicht

Beschreibung

1,3-Dibromoadamantane is a chemical compound that has been reported to react with diphenylphosphide ions under photostimulation . It is used as a photosensitive material intermediate and has extensive applications in pharmaceutical synthesis .

Synthesis Analysis

1,3-Dibromoadamantane can be synthesized from adamantane using bromine . A more detailed synthesis involves a Friedel–Crafts reaction between cycloaliphatic 1,3-dibromadantane and aromatic hexaphenylbenzene .Molecular Structure Analysis

The molecular formula of 1,3-Dibromoadamantane is C10H14Br2, with an average mass of 294.026 Da and a monoisotopic mass of 291.946198 Da .Chemical Reactions Analysis

1,3-Dibromoadamantane is reported to react with diphenylphosphide ions under photostimulation by the S RN 1 mechanism . It also plays a role in the synthesis of 1,3-diaminoadamantane .Physical And Chemical Properties Analysis

1,3-Dibromoadamantane is a solid at room temperature with a melting point of 108-110 °C . Its molecular weight is 294.03 g/mol .Wissenschaftliche Forschungsanwendungen

Synthesis of Unsaturated Adamantane Derivatives

1,3-Dibromoadamantane is used in the synthesis of unsaturated adamantane derivatives . These derivatives are highly reactive and offer extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .

Preparation of Monomers

Unsaturated adamantane derivatives, synthesized using 1,3-Dibromoadamantane, can be used as starting materials for the synthesis of monomers .

Production of Thermally Stable and High-Energy Fuels and Oils

The high reactivity of unsaturated adamantane derivatives makes them suitable for the production of thermally stable and high-energy fuels and oils .

Development of Bioactive Compounds and Pharmaceuticals

1,3-Dibromoadamantane can be used in the synthesis of bioactive compounds and pharmaceuticals .

Creation of Higher Diamond-Like Bulky Polymers

1,3-Dibromoadamantane is used in the creation of higher diamond-like bulky polymers such as diamondoids .

Adsorption and Separation of Benzene and Cyclohexane

A nanoporous organic polymer, NOP-Ad-1, synthesized using 1,3-Dibromoadamantane, has been used for the adsorption and separation of benzene and cyclohexane .

Preparation of 1,3-Bis (phenyldimethylsilyl)adamantine

1,3-Dibromoadamantane may be used in the preparation of 1,3-bis (phenyldimethylsilyl)adamantine .

Study of Viscosity-Dependent Retarding Effect

1,3-Dibromoadamantane is reported to have a viscosity-dependent retarding effect in highly viscous polymeric chlorotrifluoroethene .

Wirkmechanismus

Target of Action

1,3-Dibromoadamantane is a synthetic compound that has been reported to interact with diphenylphosphide ions (Ph2P-) under photostimulation . The primary target of this compound is the diphenylphosphide ions, which play a crucial role in various chemical reactions .

Mode of Action

The interaction of 1,3-Dibromoadamantane with its targets involves a reaction under photostimulation by the S_RN1 mechanism . This mechanism involves the formation of a radical ion pair, followed by a nucleophilic substitution reaction .

Biochemical Pathways

The compound’s reaction with diphenylphosphide ions suggests that it may influence pathways involving these ions

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1,3-Dibromoadamantane is currently limited. The compound’s molecular weight (29403 g/mol) and its physical state (powder form) suggest that it may have certain pharmacokinetic characteristics For instance, its relatively low molecular weight may facilitate absorption and distribution within the body

Result of Action

Its reaction with diphenylphosphide ions suggests that it may induce changes at the molecular level, potentially influencing the behavior of these ions and the chemical reactions they participate in .

Action Environment

The action of 1,3-Dibromoadamantane may be influenced by various environmental factors. For instance, the compound’s reactivity with diphenylphosphide ions under photostimulation suggests that light conditions may affect its action . Additionally, the compound’s viscosity-dependent retarding effect in highly viscous polymeric chlorotrifluoroethene indicates that the physical properties of the environment, such as viscosity, may also influence its efficacy and stability .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1,3-dibromoadamantane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14Br2/c11-9-2-7-1-8(4-9)5-10(12,3-7)6-9/h7-8H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLWZKLMEOVIWRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3(CC1CC(C2)(C3)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90295483 | |

| Record name | 1,3-Dibromoadamantane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90295483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Dibromoadamantane | |

CAS RN |

876-53-9 | |

| Record name | 1,3-Dibromoadamantane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102289 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Dibromoadamantane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90295483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula, weight, and key spectroscopic data for 1,3-dibromoadamantane?

A1: 1,3-Dibromoadamantane has the molecular formula C10H14Br2 and a molecular weight of 294.04 g/mol. While specific spectroscopic data is not provided in the abstracts, researchers commonly employ techniques like 1H NMR and 13C NMR for structural characterization. [] For instance, studies on rotational motion utilize 13C NMR relaxation measurements. []

Q2: How is 1,3-dibromoadamantane synthesized?

A2: A key method for synthesizing 1,3-dibromoadamantane involves reacting adamantane with bromine in the presence of a catalyst. [] While previous attempts often resulted in 1-bromoadamantane, optimized procedures using a boron tribromide-aluminum bromide catalyst have achieved high yields of the desired 1,3-dibromoadamantane. []

Q3: What are the primary applications of 1,3-dibromoadamantane in synthetic chemistry?

A3: 1,3-Dibromoadamantane serves as a versatile starting material for synthesizing various adamantane derivatives. It is particularly useful in synthesizing highly strained [3.3.1]propellane derivatives, known as 1,3-dehydroadamantanes (DHAs). [] This synthesis involves an intramolecular Wurtz-type coupling reaction using lithium metal in THF. []

Q4: Can you elaborate on the reactions of 1,3-dibromoadamantane with carbanions?

A4: Research indicates that 1,3-dibromoadamantane reacts with carbanions, such as potassium enolates and nitromethane anion, under photo-stimulation via a free radical chain process (SRN1 mechanism). [] These reactions proceed through a 1-iodo monosubstitution intermediate, which undergoes fragmentation to form derivatives of 7-methylidenebicyclo[3.3.1]nonene. []

Q5: How does 1,3-dibromoadamantane react with diphenylphosphide ions?

A5: Studies demonstrate that 1,3-dibromoadamantane, alongside 1,3-dichloroadamantane and 1-bromo-3-chloroadamantane, reacts with diphenylphosphide ions (Ph2P-) in liquid ammonia under photostimulation, again following the SRN1 mechanism. [] This reaction yields a mixture of products, including 1,3-bis(diphenyphosphinyl)adamantane, (3-halo-1-adamantyl)diphenylphosphine, and 1-adamantyldiphenylphosphine. [] The product distribution is influenced by both the specific substrate and the reaction conditions. []

Q6: Can 1,3-dibromoadamantane undergo reactions other than coupling and nucleophilic substitutions?

A6: Yes, 1,3-dibromoadamantane can react with fuming nitric acid to yield a mixture of 2-oxaadamantane derivatives. [] This reaction pathway presents an alternative to the more common substitution reactions.

Q7: What is known about the polymorphism of 1,3-dibromoadamantane?

A7: Research using X-ray powder diffraction, density measurements, and differential scanning calorimetry has shown that 1,3-dibromoadamantane exhibits polymorphism. [] This means it can exist in different crystalline forms, which can influence its physical properties and reactivity.

Q8: Has 1,3-dibromoadamantane been used in the development of any specific materials?

A8: Yes, 1,3-dibromoadamantane has been used as a precursor for synthesizing adamantyl Bola-form surfactants. [] These surfactants have potential applications in various fields due to their unique surface-active properties.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl (E)-3-[2-butyl-1-[(4-carbomethoxyphenyl)methyl]imidazol-5-YL]-2-(2-thienylmethyl)-2-propenoate](/img/structure/B19667.png)

![2-[(4-Benzylmorpholin-2-yl)methyl]isoindoline-1,3-dione](/img/structure/B19688.png)